molecular formula C28H27NO4S B281541 N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide

Cat. No. B281541
M. Wt: 473.6 g/mol
InChI Key: GNKNZWOMAIKAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide, also known as TDI-132, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonyl amide compounds and has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs) and affect the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been shown to have various biochemical and physiological effects in different systems. In cancer cells, it has been found to induce cell cycle arrest and apoptosis. In neurons, it has been shown to protect against oxidative stress and improve synaptic plasticity. In the cardiovascular system, it has been found to reduce inflammation and improve cardiac function.

Advantages and Limitations for Lab Experiments

N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for certain targets. However, it also has limitations, such as its poor solubility and potential toxicity at high doses.

Future Directions

There are several potential future directions for research on N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. These include further studies on its mechanism of action, optimization of its synthesis process, and exploration of its therapeutic potential in other areas such as autoimmune diseases and metabolic disorders. Additionally, research on the pharmacokinetics and safety of N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide will be important for its potential development as a therapeutic agent.
In conclusion, N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide is a promising compound that has shown potential therapeutic applications in various fields of research. Its mechanism of action and physiological effects are still being studied, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide involves several steps, including the preparation of 4-methylbenzamide, tetrahydrodibenzo[b,d]furan, and 4-ethylphenylsulfonyl chloride. These compounds are then reacted together to form N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide. The synthesis process has been optimized to achieve a high yield of the compound.

Scientific Research Applications

N-[(4-ethylphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide has been studied for its potential therapeutic applications in various fields of research. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience research, it has been found to have neuroprotective effects and improve cognitive function. In cardiovascular research, it has been shown to have anti-inflammatory effects and protect against heart failure.

properties

Molecular Formula

C28H27NO4S

Molecular Weight

473.6 g/mol

IUPAC Name

N-(4-ethylphenyl)sulfonyl-4-methyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C28H27NO4S/c1-3-20-10-15-23(16-11-20)34(31,32)29(28(30)21-12-8-19(2)9-13-21)22-14-17-27-25(18-22)24-6-4-5-7-26(24)33-27/h8-18H,3-7H2,1-2H3

InChI Key

GNKNZWOMAIKAKE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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